molecular formula C16H13IN2O2 B11099498 6-iodo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one

6-iodo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B11099498
M. Wt: 392.19 g/mol
InChI Key: YSIJNTZJZZEOHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-IODO-3-(4-METHOXYPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE typically involves the iodination of a quinazolinone precursor. One common method involves the use of iodine and a suitable oxidizing agent in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-IODO-3-(4-METHOXYPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-IODO-3-(4-CHLOROPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE
  • 6-IODO-3-(4-BROMOPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE
  • 6-IODO-3-(4-FLUOROPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE

Uniqueness

6-IODO-3-(4-METHOXYPHENYL)-2-METHYL-4(3H)-QUINAZOLINONE is unique due to the presence of the methoxy group at the para position of the phenyl ring. This functional group can influence the compound’s biological activity and its interactions with molecular targets, potentially enhancing its efficacy and selectivity compared to other similar compounds .

Properties

Molecular Formula

C16H13IN2O2

Molecular Weight

392.19 g/mol

IUPAC Name

6-iodo-3-(4-methoxyphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13IN2O2/c1-10-18-15-8-3-11(17)9-14(15)16(20)19(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3

InChI Key

YSIJNTZJZZEOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)OC

Origin of Product

United States

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